molecular formula C13H17NO5 B14815213 D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester

D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester

Cat. No.: B14815213
M. Wt: 267.28 g/mol
InChI Key: PUJUCYWWVNTBAM-LLVKDONJSA-N
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Description

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

methyl (2R)-3-methoxy-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C13H17NO5/c1-17-9-11(12(15)18-2)14-13(16)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,16)/t11-/m1/s1

InChI Key

PUJUCYWWVNTBAM-LLVKDONJSA-N

Isomeric SMILES

COC[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

COCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester typically involves the protection of the amino group of D-serine followed by esterification. One common method includes the use of benzyl chloroformate (Cbz-Cl) to protect the amino group, followed by methylation of the hydroxyl group using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH). The final product is obtained after purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and methylation steps, with additional considerations for reaction efficiency, yield optimization, and cost-effectiveness. Industrial methods may also incorporate automated systems for continuous production and quality control .

Chemical Reactions Analysis

Types of Reactions

D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce the parent amino acid or other reduced forms. Substitution reactions can lead to various derivatives with different functional groups .

Scientific Research Applications

D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. In the central nervous system, it acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, modulating its activity and influencing neurotransmission. This interaction is crucial for synaptic plasticity, learning, and memory. The compound’s effects on the NMDA receptor are mediated through its binding to the glycine site, enhancing receptor activation and downstream signaling pathways .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: Methyl (R)-2-((benzyloxycarbonyl)amino)-3-methoxypropanoate
  • CAS No.: 93204-36-5
  • Molecular Formula: C₁₂H₁₅NO₅
  • Key Features :
    • D-Serine backbone with O-methyl and N-(phenylmethoxy)carbonyl (CBz) protecting groups.
    • Methyl ester at the carboxyl terminus.
  • Applications : Used as a synthetic intermediate in peptide chemistry, pharmacological research, and fine chemical production .

Comparison with Similar Compounds

BOC-D-Ser(Ome) (N-tert-Butoxycarbonyl-O-methyl-D-serine)

  • CAS No.: 86123-95-7
  • Structural Differences: Protecting Groups: Uses tert-butoxycarbonyl (BOC) instead of CBz. Deprotection Conditions: BOC is acid-labile (e.g., removed with TFA), whereas CBz requires hydrogenolysis (H₂/Pd-C) .
  • Reactivity : BOC offers orthogonal protection in multi-step syntheses, avoiding interference with CBz-sensitive reactions.
  • Stability: More stable under basic conditions compared to CBz, which is prone to hydrogenolysis .

N-[(Phenylmethoxy)carbonyl]-O-(triethylsilyl)-(S)-serine methyl ester

  • Key Features :
    • O-Triethylsilyl (TES) group instead of O-methyl.
    • Stereochemistry : L-serine derivative (vs. D-form in the target compound) .
  • Reactivity : TES is acid-labile, allowing selective deprotection under mild conditions (e.g., dilute HCl). O-methyl requires harsher conditions (e.g., BBr₃) for removal.
  • Applications : TES is preferred in temporary hydroxyl protection during glycosylation or phosphorylation .

N-Cbz-DL-serine methyl ester

  • CAS No.: 69942-12-7
  • Structural Differences :
    • Racemic Mixture : DL-form instead of enantiopure D-serine.
  • Physicochemical Properties : Reduced crystallinity compared to enantiopure derivatives, complicating purification.
  • Biological Relevance : D-serine is a NMDA receptor co-agonist, while L-serine is metabolically active, highlighting stereochemical significance in pharmacology .

D-Tyrosine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester

  • CAS No.: 171044-68-1
  • Structural Differences: Tyrosine Backbone: Contains a phenolic hydroxyl group instead of serine’s aliphatic hydroxyl.
  • Reactivity: Phenolic hydroxyl introduces susceptibility to oxidation and electrophilic substitution, unlike O-methyl-serine.
  • Applications : Used in tyrosine kinase inhibitor syntheses .

Boc-L-Ser(Bzl)-OMe (N-Boc-O-benzyl-L-serine methyl ester)

  • CAS No.: 80963-10-6
  • Protecting Groups : O-Benzyl instead of O-methyl.
  • Deprotection: Benzyl groups are removed via hydrogenolysis, similar to CBz, but O-methyl requires alternative strategies.
  • Stability : Benzyl offers robust protection but complicates orthogonal deprotection when CBz is present .

Comparative Data Table

Compound Name CAS No. Protecting Groups Stereochemistry Key Reactivity/Stability Features Applications
D-Serine, O-methyl-N-Cbz methyl ester 93204-36-5 CBz, O-methyl D-form Stable to acid; CBz removed by H₂/Pd-C Peptide synthesis
BOC-D-Ser(Ome) 86123-95-7 BOC, O-methyl D-form Acid-labile; orthogonal to CBz Medicinal chemistry
N-Cbz-O-TES-L-serine methyl ester - CBz, TES L-form TES removed by mild acid Glycosylation studies
N-Cbz-DL-serine methyl ester 69942-12-7 CBz DL-form Racemic mixture; lower crystallinity Intermediate synthesis
D-Tyrosine-O-methyl-N-Cbz methyl ester 171044-68-1 CBz, O-methyl D-form Phenolic hydroxyl oxidation-sensitive Kinase inhibitor precursors

Research Findings and Key Observations

  • Stereochemical Influence : Enzymatic glycosylation of N-BOC-D-serine methyl ester (16% yield) is significantly higher than its L-isomer (1.5%), underscoring D-form specificity in biocatalysis .
  • Protecting Group Strategy: CBz is preferred for hydrogenolysis compatibility, while BOC is ideal for acid-sensitive sequences .
  • Ester Stability : Methyl esters resist hydrolysis under basic conditions but can be cleaved enzymatically, unlike more stable tert-butyl esters .

Biological Activity

D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system (CNS). This compound is notable for its enhanced stability and bioavailability due to the presence of protective groups, making it a valuable candidate for neuropharmacological research. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems, particularly the N-methyl-D-aspartate (NMDA) receptors, and its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H17NO5
  • Molecular Weight : 267.28 g/mol
  • Key Features : The compound includes a phenylmethoxycarbonyl group, which improves its stability and solubility compared to other D-serine derivatives.

D-serine acts as an endogenous co-agonist at the NMDA receptor, which is vital for synaptic plasticity and memory function. The interaction of D-serine with NMDA receptors facilitates calcium influx into neurons, which is essential for various neurophysiological processes. Research indicates that D-serine's action can significantly influence neurotoxicity mediated by NMDA receptors .

Table 1: Comparison of D-Serine Derivatives

Compound NameMolecular FormulaUnique Features
D-SerineC3H7NO3Endogenous co-agonist at NMDA receptors
FMoc-D-serine Methyl EsterC19H19NO5Used in peptide synthesis
N-Acetyl-O-methyl-D-serine Phenylmethyl EsterC13H17NO4Alters solubility and biological activity
O-[(4-Methylphenyl)sulfonyl]-N-[(phenylmethoxy)carbonyl]-D-serine Methyl EsterC19H21NO6SEnhances reactivity towards nucleophiles

Biological Activity and Therapeutic Potential

  • Neuroprotective Properties :
    • Studies have shown that D-serine derivatives may exhibit neuroprotective effects, potentially aiding in the treatment of neurological disorders such as schizophrenia and Alzheimer's disease. The compound's ability to modulate NMDA receptor activity suggests it could help regulate excitotoxicity associated with these conditions.
  • Role in Synaptic Plasticity :
    • D-serine is essential for NMDA receptor function; its levels are tightly regulated in the CNS. It has been demonstrated that lowering endogenous D-serine levels diminishes NMDA currents, indicating its critical role in synaptic transmission and plasticity .
  • Potential Side Effects :
    • While D-serine is beneficial at physiological levels, excessive concentrations can lead to neurotoxicity. This underscores the importance of regulatory mechanisms that maintain optimal D-serine levels in the brain .

Case Study 1: Neurotoxicity and D-Serine

A study conducted on organotypic hippocampal slices revealed that complete removal of D-serine abolished NMDA-induced neurotoxicity, highlighting its dominant role as a coagonist at NMDA receptors. This study illustrated how manipulating D-serine levels can directly affect neuronal survival under excitotoxic conditions .

Case Study 2: Therapeutic Applications in Schizophrenia

Research has indicated that enhancing D-serine levels may have therapeutic effects in patients with schizophrenia. A clinical trial demonstrated that supplementation with D-serine improved cognitive function in patients, suggesting its potential as a treatment modality for cognitive deficits associated with this disorder .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]-, methyl ester?

  • Answer: The compound is typically synthesized via sequential protection of functional groups. For example:

  • Hydroxyl protection : Using triethylsilyl chloride (TES-Cl) and imidazole in DMF to block the hydroxyl group of serine derivatives, yielding intermediates like N-[(Phenylmethoxy)carbonyl]-O-(triethylsilyl)-(S)-serine methyl ester (86% yield, purified via silica gel chromatography) .
  • Carbamate formation : Benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups are introduced via reaction with chloroformates (e.g., benzyl chloroformate) under basic conditions (e.g., NaHCO₃) .
  • Esterification : Methyl ester formation using methanol or methyl chloride in anhydrous conditions .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Answer: Multi-modal characterization is critical:

  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl ester peaks at δ ~3.7 ppm, Cbz aromatic protons at δ ~7.3 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 219.235 for Boc-protected analogs) .
  • Chromatography : Silica gel column chromatography (eluent: hexanes/ethyl acetate gradients) ensures >95% purity .

Q. What protecting groups are compatible with this compound for downstream applications (e.g., peptide synthesis)?

  • Answer :

  • Boc (tert-butoxycarbonyl) : Stable under basic conditions, removed via trifluoroacetic acid (TFA) .
  • Cbz (benzyloxycarbonyl) : Removed by hydrogenolysis (H₂/Pd-C) .
  • Triethylsilyl (TES) : Acid-labile, useful for temporary hydroxyl protection during multi-step syntheses .

Advanced Research Questions

Q. How does stereochemical configuration (D vs. L) impact enzymatic modifications of this compound?

  • Answer : Glycosyltransferase R (GTFR) exhibits strict stereoselectivity. For example:

  • D-Serine derivative : 16% glycosylation yield with sucrose (290 mM), forming N-tert-butoxycarbonyl-3-O-α-D-glycopyranosyl-D-serine methyl ester .
  • L-Serine derivative : <1.5% yield under identical conditions, highlighting enzyme-substrate chirality matching .
  • Experimental design : Use chiral HPLC or polarimetry to verify configuration pre-reaction .

Q. How can contradictory data on reaction yields be resolved in scaled-up syntheses?

  • Answer : Discrepancies often arise from:

  • Moisture sensitivity : Hydrolysis of silyl ethers (e.g., TES) in humid conditions reduces yields. Use anhydrous solvents and inert atmospheres .
  • Temperature control : Exothermic reactions (e.g., Cbz introduction) require slow addition at 0°C to avoid side products .
  • Validation : Replicate protocols from peer-reviewed syntheses (e.g., Carrasco et al., 1992) and optimize via Design of Experiments (DoE) .

Q. What analytical methods differentiate between O-methyl and N-protected isomers in this compound?

  • Answer :

  • IR spectroscopy : O-methyl esters show C-O stretching at ~1250 cm⁻¹, while carbamates (N-protected) exhibit N-H stretches at ~3300 cm⁻¹ .
  • NMR NOE experiments : Nuclear Overhauser effects identify spatial proximity between methyl ester and aromatic Cbz groups .
  • X-ray crystallography : Resolves ambiguous regiochemistry in crystalline derivatives (e.g., N-[(phenylmethoxy)carbonyl]-L-serine methyl ester) .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in glycosylation reactions involving this compound?

  • Answer :

  • Substrate screening : Test alternative glycosyl donors (e.g., leucrose vs. sucrose) to enhance enzyme affinity .
  • Kinetic studies : Monitor reaction progress via TLC or LC-MS to identify bottlenecks (e.g., substrate inhibition at >100 mM) .
  • Enzyme engineering : Use directed evolution to improve GTFR activity toward D-serine derivatives .

Q. What strategies mitigate racemization during peptide coupling with this serine derivative?

  • Answer :

  • Low-temperature coupling : Perform reactions at -20°C with coupling agents like HATU to minimize epimerization .
  • Chiral auxiliaries : Use oxetane-based protecting groups (e.g., 3-methyl-3-oxetanylmethyl ester) to stabilize the α-carbon .
  • Monitoring : Employ Marfey’s reagent to quantify D/L ratios post-synthesis .

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